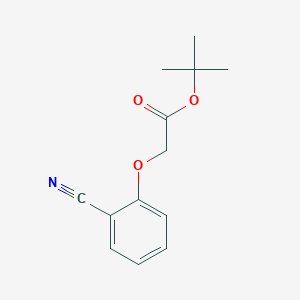

Tert-butyl 2-(2-cyanophenoxy)acetate

概要

説明

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies, including the use of tert-butyl cyanoacetate as a raw material. For example, the synthesis of 3-chloro-2-nitrophenylacetonitrile from tert-butyl cyanoacetate demonstrates the versatility of tert-butyl compounds in organic synthesis . This suggests that tert-butyl 2-(2-cyanophenoxy)acetate could potentially be synthesized through similar methods, using tert-butyl cyanoacetate and appropriate phenolic derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be characterized using techniques such as IR, ^1H NMR, and MS, as demonstrated in the study of 2-(4-tert-butyl-phenoxymethyl)-3-quinolinic acids . These techniques would likely be applicable to this compound, allowing for the determination of its structural features and confirmation of its synthesis.

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including oxidation and cyclization. The electrochemical oxidation of tert-butyl phenols has been studied, revealing the formation of phenoxy radicals and phenoxonium ions . These findings could be relevant to the oxidation behavior of this compound. Additionally, cyclization reactions, as seen with tert-butyl-phenoxymethyl-quinolinic acids, could also be a consideration for this compound if it possesses a suitable leaving group or electrophilic center .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group's steric effects and the electronic properties of the other substituents. For instance, the retardation of vinyl acetate polymerization by 4-methyl-2,6-di-tert-butylphenol is a result of the phenol's ability to act as a radical scavenger . This suggests that tert-butyl 2-(2-cyanopheno

科学的研究の応用

Synthesis and Chemical Reactions

Tert-butyl 2-(2-cyanophenoxy)acetate serves as a precursor in various synthetic chemical reactions. For example, it has been used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its role in the preparation of complex organic compounds. The study investigated the effects of feed composition, reaction temperature, and time on the yield, optimizing conditions for maximum efficiency (Dong-yuan, 2009).

Catalysis and Reaction Mechanisms

Research into catalysis and reaction mechanisms has also involved this compound. In one study, acetates were alkylated with primary alcohols and α,ω-diols in the presence of tert-BuOK under the influence of IrCl(cod), highlighting the compound's versatility in catalytic processes and its potential as a reagent in organic synthesis (Iuchi, Obora, & Ishii, 2010).

Antioxidant Activities and Solvent Effects

The compound's structural analogs have been studied for their antioxidant activities, which could indirectly relate to this compound's potential applications. For instance, the H-atom donating activities of related phenols and catechols were measured, providing insights into the antioxidant properties and how they are influenced by different media, which could be relevant for understanding the behavior of this compound in various environments (Barclay, Edwards, & Vinqvist, 1999).

Environmental and Industrial Applications

The degradation pathways of compounds structurally similar to this compound, such as methyl tert-butyl ether (MTBE), have been studied under UV/H2O2 processes, shedding light on potential environmental applications and the breakdown of related compounds in water treatment processes (Stefan, Mack, & Bolton, 2000).

Safety and Hazards

Tert-butyl 2-(2-cyanophenoxy)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Tert-butyl 2-(2-cyanophenoxy)acetate is a chemical compound with a molecular weight of 233.27 The primary targets of this compound are currently not well-documented in the available literature

Mode of Action

It’s known that the tert-butoxide group is a strong, non-nucleophilic base in organic chemistry . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . .

特性

IUPAC Name |

tert-butyl 2-(2-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEWIHUKPMGDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。